molecular formula C11H8BrF3N2O B2949033 4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide CAS No. 1797851-16-1

4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide

Katalognummer B2949033
CAS-Nummer: 1797851-16-1
Molekulargewicht: 321.097
InChI-Schlüssel: MTRBRBWRRPUGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential in medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.2 g/mol. In

Wirkmechanismus

The mechanism of action of 4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. The compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the production of inflammatory mediators. It has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide in lab experiments include its potent antitumor activity, low toxicity towards normal cells, and its ability to inhibit the activity of topoisomerase II and COX-2. However, the compound has a low solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is to explore its mechanism of action in more detail, including its interactions with topoisomerase II and COX-2. Additionally, further research could be conducted to improve the solubility of the compound in water, making it easier to work with in lab experiments.

Synthesemethoden

The synthesis of 4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide involves a multi-step process. The first step involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl cyanoacetate in the presence of triethylamine to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to form the carboxylic acid. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-aminoethyl cyanoacetate in the presence of triethylamine to form the corresponding amide.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential in medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O/c1-6(5-16)17-10(18)8-3-2-7(12)4-9(8)11(13,14)15/h2-4,6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRBRBWRRPUGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-cyanoethyl)-2-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.